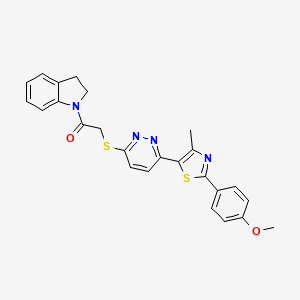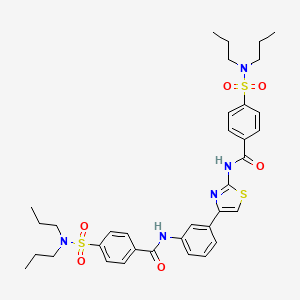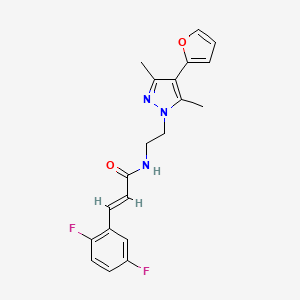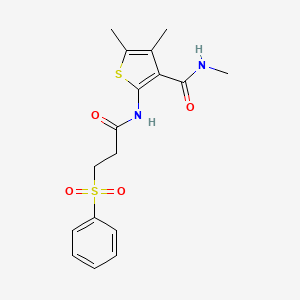![molecular formula C20H24N2O4S B2442331 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide CAS No. 899982-72-0](/img/structure/B2442331.png)
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase inhibitors, which are compounds that inhibit the activity of Janus kinases, a family of enzymes involved in the signaling pathways that regulate immune responses.
Scientific Research Applications
Synthesis of Novel Compounds
Research into the synthesis of novel compounds has identified derivatives of sulfonamides, including 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide, as key intermediates. For instance, the synthesis of novel acridine and bis-acridine sulfonamides utilized 4-amino-N-(4-sulfamoylphenyl)benzamide as a precursor for developing inhibitors against carbonic anhydrase isoforms II and VII. These compounds demonstrated significant inhibitory activity, underscoring the utility of sulfonamides in medicinal chemistry for targeting specific enzymes (Ulus et al., 2013).
Biochemical Probes
Glibenclamide, a compound with a similar sulfamoyl-benzamide structure, has been used to enhance the fluorescence intensity of erbium (Er) ions, providing a simple and sensitive method for monitoring biochemical interactions. This application highlights the potential of sulfamoyl-benzamide derivatives as fluorescence enhancers in biochemical assays, facilitating the study of lanthanide-protein interactions and the development of novel fluorometric probes (Faridbod et al., 2009).
properties
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-22(17-5-3-4-6-17)27(24,25)19-13-7-15(8-14-19)20(23)21-16-9-11-18(26-2)12-10-16/h7-14,17H,3-6H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQOVXOIWGBNSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2442249.png)
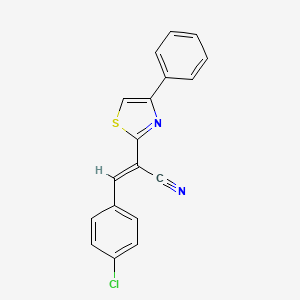
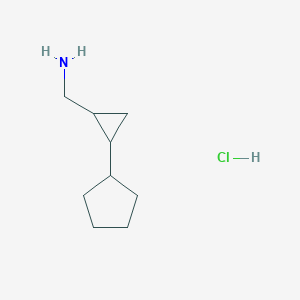

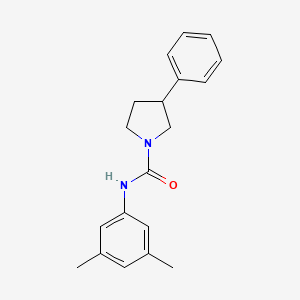
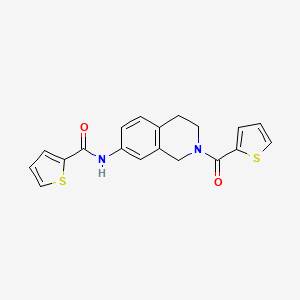
![N-[(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2442257.png)
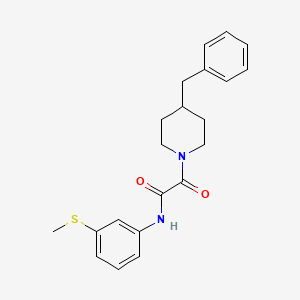
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2442264.png)
